molecular formula C8H8BrNO3 B13149249 1-(2-Bromo-6-nitrophenyl)ethanol

1-(2-Bromo-6-nitrophenyl)ethanol

Cat. No.: B13149249
M. Wt: 246.06 g/mol
InChI Key: JYZLFIIFSPITJR-UHFFFAOYSA-N
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Description

1-(2-Bromo-6-nitrophenyl)ethanol is a bromo- and nitro-substituted benzene derivative that serves as a versatile synthetic intermediate in organic chemistry and drug discovery research. The strategic placement of the bromo and nitro groups on the phenyl ring makes this compound a valuable scaffold for constructing more complex molecular architectures through various cross-coupling reactions and functional group transformations. While specific biological data for this exact compound is limited, structurally related bromo-nitrophenyl derivatives are frequently employed in the synthesis of heterocyclic compounds, such as benzofurans, which are of significant interest in medicinal chemistry for their potential enzyme inhibitory activity . Researchers can utilize this chemical as a key precursor to develop novel compounds for probing biological pathways and investigating therapeutic targets. It is strictly for professional laboratory use.

Properties

Molecular Formula

C8H8BrNO3

Molecular Weight

246.06 g/mol

IUPAC Name

1-(2-bromo-6-nitrophenyl)ethanol

InChI

InChI=1S/C8H8BrNO3/c1-5(11)8-6(9)3-2-4-7(8)10(12)13/h2-5,11H,1H3

InChI Key

JYZLFIIFSPITJR-UHFFFAOYSA-N

Canonical SMILES

CC(C1=C(C=CC=C1Br)[N+](=O)[O-])O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(2-Bromo-6-nitrophenyl)ethanol can be synthesized through a multi-step process. One common method involves the reaction of 1-bromo-2-methyl-3-nitrobenzene with paraformaldehyde in the presence of potassium hydroxide and N,N-dimethylacetamide at 20°C . This reaction yields this compound as the final product.

Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the synthesis typically involves standard organic synthesis techniques that can be scaled up for industrial applications. The use of efficient catalysts and optimized reaction conditions can enhance the yield and purity of the compound.

Chemical Reactions Analysis

Types of Reactions: 1-(2-Bromo-6-nitrophenyl)ethanol undergoes various chemical reactions, including:

    Oxidation: The ethanol group can be oxidized to form the corresponding aldehyde or carboxylic acid.

    Reduction: The nitro group can be reduced to an amino group under suitable conditions.

    Substitution: The bromine atom can be substituted with other nucleophiles in the presence of appropriate reagents.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as hydrogen gas (H2) with a palladium catalyst (Pd/C) or iron powder (Fe) in acidic conditions can be used.

    Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium cyanide (KCN) can be employed for substitution reactions.

Major Products Formed:

    Oxidation: Formation of 1-(2-Bromo-6-nitrophenyl)acetaldehyde or 1-(2-Bromo-6-nitrophenyl)acetic acid.

    Reduction: Formation of 1-(2-Bromo-6-aminophenyl)ethanol.

    Substitution: Formation of compounds like 1-(2-Methoxy-6-nitrophenyl)ethanol or 1-(2-Cyano-6-nitrophenyl)ethanol.

Scientific Research Applications

1-(2-Bromo-6-nitrophenyl)ethanol has diverse applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex organic molecules and heterocycles.

    Biology: The compound can be used in the study of biochemical pathways and enzyme interactions.

    Industry: Utilized in the synthesis of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 1-(2-Bromo-6-nitrophenyl)ethanol depends on its chemical structure and the functional groups present The bromine and nitro groups can participate in various chemical reactions, influencing the compound’s reactivity and interaction with other molecules

Comparison with Similar Compounds

1-(2-Bromo-6-nitrophenyl)ethanamine

  • Molecular Formula : C₈H₉BrN₂O₂
  • Key Differences: Functional Group: Ethanol (-OH) vs. ethanamine (-NH₂). Reactivity: The amine group enables nucleophilic reactions (e.g., amide formation), whereas the hydroxyl group supports esterification or oxidation to ketones. Physical Properties: The amine likely has higher basicity (pKa ~10–11) compared to the alcohol (pKa ~16–18).
  • Applications: Ethanamine derivatives are intermediates in pharmaceutical synthesis, while ethanol derivatives may serve as precursors for polymers or agrochemicals .

1-(5-Bromo-2-fluorophenyl)ethanol

  • Molecular Formula : C₈H₈BrFO
  • Key Differences :
    • Substituents: Fluorine (electron-withdrawing) at the 2-position and bromine at the 5-position vs. bromine (2-position) and nitro (6-position) in the target compound.
    • Electronic Effects: The nitro group strongly deactivates the aromatic ring, reducing electrophilic substitution reactivity compared to the fluorine-substituted analog.
    • Applications: Fluorinated compounds are prevalent in drug design (e.g., antiviral agents), while nitro groups are utilized in explosives or dyes .

1-(2-Amino-6-nitrophenyl)ethanone

  • Molecular Formula : C₈H₈N₂O₃
  • Key Differences: Functional Group: Ethanol (-OH) vs. ethanone (ketone, C=O). Substituents: Amino (-NH₂, electron-donating) at the 2-position vs. bromine (electron-withdrawing). Reactivity: The amino group enhances ring activation for electrophilic substitution, while bromine deactivates it. The ketone group is prone to reductions (e.g., to secondary alcohols).

2-Bromo-6-(hydroxymethyl)pyridine

  • Molecular Formula: C₆H₆BrNO
  • Key Differences: Aromatic System: Pyridine (heterocyclic with N) vs. benzene. Electronic Effects: Pyridine’s nitrogen atom creates electron-deficient rings, altering reactivity in metal-catalyzed cross-coupling reactions. Physical Properties: Melting point (78–82°C) suggests higher crystallinity compared to bromo-nitroethanol derivatives (data unavailable) .

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